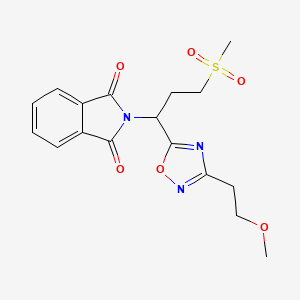
2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" is a synthetic compound featuring unique structural components that make it significant in various research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" typically involves multi-step organic reactions. Starting materials include isoindoline derivatives and reagents necessary to form the oxadiazole and methylsulfonyl functionalities. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would necessitate scalable processes, ensuring high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automation in reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions which can modify its functional groups.
Reduction: : Various reduction reactions could be performed to alter its chemical properties.
Substitution: : The compound can engage in substitution reactions, where specific atoms or groups are replaced with different ones.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Halogenating agents for halogenation reactions, and acids or bases for other substitutions.
Major Products
Oxidation: : Derivatives with altered functional groups, possibly impacting biological activity.
Reduction: : Simplified structures with potentially different reactivity profiles.
Substitution: : Novel compounds with potentially diverse applications.
Scientific Research Applications
Chemistry
The compound's structure provides a template for creating analogs that can be used to study chemical reactivity and molecular interactions.
Biology
It may serve as a molecular probe to understand biological processes, interacting with specific enzymes or receptors.
Medicine
Industry
Could be utilized in the development of advanced materials or as intermediates in manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in biological systems, it might target specific molecular pathways or receptors, altering their function. Detailed studies would be required to elucidate these pathways and the molecular targets involved.
Comparison with Similar Compounds
"2-(1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione" stands out due to its unique combination of structural features. Similar compounds might include other isoindoline derivatives, oxadiazole-containing molecules, and sulfonyl-substituted compounds.
Isoindoline derivatives: : Known for their diverse biological activities.
Oxadiazole-containing molecules: : Often exhibit interesting pharmacological properties.
Sulfonyl-substituted compounds: : Highlighted for their stability and reactivity in synthetic chemistry.
The uniqueness lies in how these different elements combine to form a compound with potentially novel properties and applications.
There you have it: a thorough look at a truly fascinating compound. Let me know if there's anything else you need!
Properties
IUPAC Name |
2-[1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-25-9-7-14-18-15(26-19-14)13(8-10-27(2,23)24)20-16(21)11-5-3-4-6-12(11)17(20)22/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREHBRHVHDYTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)

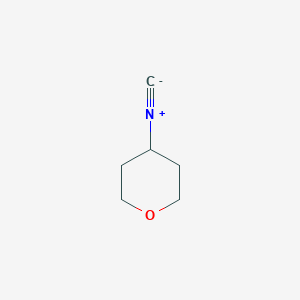
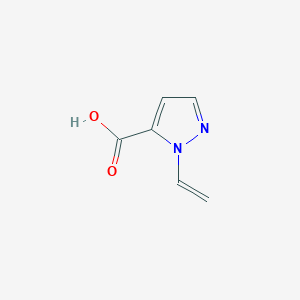
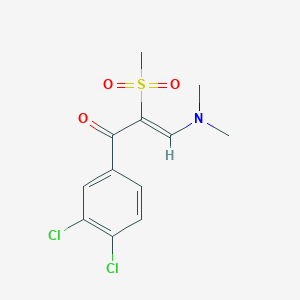
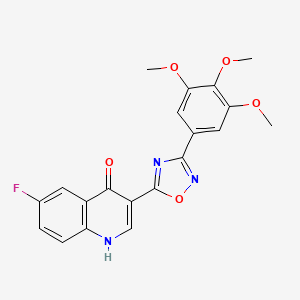
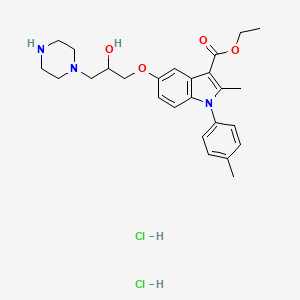
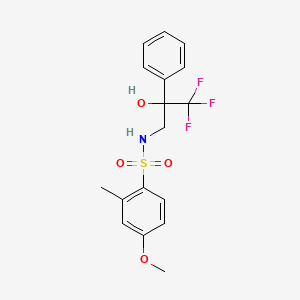
![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)
![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)
![N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2762488.png)
![tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate](/img/structure/B2762490.png)
